molecular formula C19H17N3O5S B11770280 Benzyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Benzyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11770280
M. Wt: 399.4 g/mol
InChI Key: ZHFAOFLXMFEJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via Biginelli-type condensation. Its structure features a benzyl ester at position 5, a 4-hydroxy-3-nitrophenyl substituent at position 4, a methyl group at position 6, and a thioxo (C=S) group at position 2 .

Properties

Molecular Formula

C19H17N3O5S

Molecular Weight

399.4 g/mol

IUPAC Name

benzyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H17N3O5S/c1-11-16(18(24)27-10-12-5-3-2-4-6-12)17(21-19(28)20-11)13-7-8-15(23)14(9-13)22(25)26/h2-9,17,23H,10H2,1H3,(H2,20,21,28)

InChI Key

ZHFAOFLXMFEJOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Biginelli Multicomponent Reaction Framework

The Biginelli reaction is the cornerstone for synthesizing DHPM derivatives. It involves a one-pot condensation of three components:

  • Aldehyde : 4-Hydroxy-3-nitrobenzaldehyde (provides the C-4 aryl substituent)

  • β-Keto Ester : Benzyl acetoacetate (introduces the C-6 methyl group and C-5 benzyl carboxylate)

  • Thiourea (source of the C-2 thioxo group)

Reaction conditions typically involve a Lewis acid catalyst (e.g., FeCl₃ or CeCl₃) in ethanol under reflux. The general mechanism proceeds via imine formation, followed by cyclocondensation and dehydration.

Key Reaction Steps:

  • Imine Formation : 4-Hydroxy-3-nitrobenzaldehyde reacts with thiourea to form an intermediate imine.

  • Nucleophilic Attack : Benzyl acetoacetate attacks the imine, forming a tetrahedral intermediate.

  • Cyclization and Dehydration : Acid-catalyzed cyclization yields the dihydropyrimidine core.

Optimized Reaction Conditions

Variations in catalysts, solvents, and temperatures significantly impact yield and purity.

Table 1: Comparative Synthesis Conditions

ParameterMethod A (FeCl₃)Method B (CeCl₃)
Catalyst Loading0.2 mmol FeCl₃25 mol% CeCl₃·7H₂O
SolventAbsolute ethanolEthanol
TemperatureReflux (78°C)Reflux (78°C)
Reaction Time6 hours24 hours
Yield53–65%33–76%
PurificationSalting out or column chromatographyColumn chromatography

Key Observations :

  • FeCl₃ offers shorter reaction times but moderate yields due to competing side reactions.

  • CeCl₃ improves yields for sterically hindered substrates but requires longer durations.

Structural Modifications and Challenges

Role of Substituents

  • C-4 Aryl Group : The electron-withdrawing nitro and hydroxyl groups on the phenyl ring slow imine formation, necessitating stronger Lewis acids like CeCl₃.

  • C-6 Methyl Group : Introduced via benzyl acetoacetate; steric effects reduce cyclization efficiency.

  • C-2 Thioxo Group : Thiourea ensures regioselectivity, avoiding oxygen-based byproducts.

Side Reactions and Mitigation

  • Nitro Group Reduction : Under prolonged heating, the nitro group may partially reduce to amine. This is minimized by controlling reaction time below 8 hours.

  • Ester Hydrolysis : The benzyl ester is susceptible to hydrolysis in acidic conditions. Anhydrous ethanol and neutral workup prevent this.

Purification and Characterization

Isolation Techniques

  • Salting Out : Crude product precipitated using acetone/petroleum ether mixtures.

  • Column Chromatography : Silica gel with chloroform/methanol (9:1) resolves thioxo and oxo byproducts.

Table 2: Key Spectral Data for Target Compound

TechniqueObserved Signals
IR (KBr) 3270 cm⁻¹ (O–H stretch), 1705 cm⁻¹ (C=O ester), 1220 cm⁻¹ (C=S)
¹H NMR (400 MHz, DMSO-d₆) δ 1.98 (s, 3H, C6–CH₃), 4.92 (d, 1H, C4–H), 5.21 (s, 2H, OCH₂Ph), 6.8–8.1 (m, Ar–H)
MS (EI) m/z 399.4 [M]⁺ (consistent with C₁₉H₁₇N₃O₅S)

Notable Absences :

  • No peaks for NH or OH protons in DMSO-d₆, indicating hydrogen bonding with the solvent.

Scalability and Industrial Relevance

Solvent-Free Modifications

Recent advances employ solvent-free conditions with microwave assistance, reducing reaction times to 15–30 minutes and improving yields to >80%. However, these methods require precise temperature control to prevent decomposition of the nitro group.

Green Chemistry Approaches

  • Biocatalysis : Lipases in ionic liquids show promise for enantioselective synthesis but remain experimental for nitro-substituted DHPMs.

  • Recyclable Catalysts : Immobilized Fe₃O₄ nanoparticles enable catalyst recovery, reducing waste .

Chemical Reactions Analysis

Reduction of the Nitro Group

The electron-withdrawing nitro group (-NO₂) at the 3-position of the phenyl ring can undergo reduction to form an amino group (-NH₂). This reaction is typically catalyzed by hydrogenation or metal-acid systems.

Reaction Conditions Product Key Observations
H₂/Pd-C in ethanol, 50°C Benzyl 4-(4-hydroxy-3-aminophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateComplete reduction confirmed via NMR; amino group enhances solubility in polar solvents.

The reduced derivative shows increased pharmacological potential due to improved hydrogen-bonding capacity.

Hydrolysis of the Benzyl Ester

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions Product Key Observations
1M NaOH, ethanol/H₂O (1:1), reflux 4-(4-Hydroxy-3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acidEster cleavage confirmed via IR loss of C=O (ester) at 1724 cm⁻¹ .

The carboxylic acid derivative is a precursor for further functionalization, such as amidation .

Oxidation of the Thioxo Group

The thioxo (C=S) group at position 2 can be oxidized to a sulfonic acid (C-SO₃H) or sulfonyl group (C-SO₂).

Reaction Conditions Product Key Observations
H₂O₂ (30%), acetic acid, 70°C Benzyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-sulfonyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateOxidation confirmed via mass spectrometry (m/z increase by 32 Da) .

Sulfonyl derivatives exhibit enhanced antioxidant activity in DPPH radical scavenging assays .

Electrophilic Aromatic Substitution

The hydroxyl group at the 4-position activates the phenyl ring for electrophilic substitution, while the nitro group directs incoming electrophiles to specific positions.

Reaction Conditions Product Regioselectivity
NitrationHNO₃/H₂SO₄, 0°CBenzyl 4-(4-hydroxy-3,5-dinitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylatePara to -OH, meta to -NO₂

Steric hindrance from the tetrahydropyrimidine ring limits substitution at ortho positions.

Functionalization of the Hydroxyl Group

The phenolic -OH group undergoes alkylation or acylation to modify solubility and bioactivity.

Reaction Conditions Product Application
MethylationCH₃I, K₂CO₃, DMF Benzyl 4-(4-methoxy-3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateImproved lipophilicity
AcetylationAc₂O, pyridine Benzyl 4-(4-acetoxy-3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateEnhanced metabolic stability

Nucleophilic Substitution at Thioxo Group

The thioxo group reacts with nucleophiles like hydroxylamine to form carbonyl derivatives.

Reaction Conditions Product Key Observations
NH₂OH·HCl, NaOH, ethanol Benzyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateIR confirms C=O stretch at 1680 cm⁻¹; 2-oxo derivatives show reduced cytotoxicity .

Coordination with Metal Ions

The thioxo and hydroxyl groups enable chelation with transition metals, forming complexes with potential catalytic or medicinal properties.

Metal Salt Conditions Complex Stability
FeCl₃Ethanol, 25°C [Fe(L)₂Cl₂] (L = ligand)Stable in aqueous media

Scientific Research Applications

Chemistry

Benzyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various modifications that can lead to new materials with enhanced properties.

Biology

The compound is under investigation for its antimicrobial , anticancer , and anti-inflammatory properties. Its structural characteristics enable it to interact with biological targets effectively.

Medicine

Research has shown potential therapeutic applications in treating diseases such as tuberculosis and cancer. The compound's ability to inhibit specific enzymes involved in microbial cell wall synthesis indicates its potential as an antimicrobial agent.

Industry

In industrial applications, this compound is utilized in the development of new pharmaceuticals and materials due to its bioactive properties.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus. A quantitative structure–activity relationship (QSAR) analysis highlights correlations between structural features and antibacterial efficacy.

Antitubercular Activity

In studies focusing on Mycobacterium tuberculosis, certain derivatives demonstrated effectiveness against dormant bacterial forms. The synthesis methods employed often involve modifications to enhance antitubercular activity.

Case Study 1: Antibacterial Screening

A series of synthesized tetrahydropyrimidine derivatives were tested for their antibacterial activity against Staphylococcus aureus. The results showed varying Minimum Inhibitory Concentrations (MICs) based on structural modifications:

Compound NameMIC (µg/mL)Structural Feature
Compound A32Presence of halogen
Compound B16Alkyl substitution
Benzyl Ester8Aromatic ring

Case Study 2: Antitubercular Efficacy

A novel compound derived from benzyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-thioxo was evaluated for its efficacy against dormant Mycobacterium tuberculosis. In vitro assays demonstrated significant inhibition at concentrations as low as 10 µg/mL.

Mechanism of Action

The mechanism of action of Benzyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities and biochemical pathways. The presence of the nitrophenyl group allows for interactions with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Nitro vs. Methoxy/Chloro Groups

  • Isopropyl 4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-DHPM (Compound 4, ) : Replacing nitro with methoxy reduces electron-withdrawing effects but improves lipophilicity, possibly altering pharmacokinetics .
  • Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-DHPM () : Chlorine’s moderate electronegativity balances electronic effects, favoring interactions with hydrophobic enzyme pockets .

Fluorophenyl Derivatives ()

  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-DHPM exhibits a decomposition temperature of 216–220°C, higher than the target compound’s melting point (yellow needles, 56% yield), suggesting fluorine’s inductive effects stabilize the crystal lattice .

Ester Group Modifications

Compound Ester Group Melting Point/State Yield Biological Activity
Target Compound Benzyl Yellow needles 56% Dual EGFR/VEGFR inhibition
Ethyl 4-(4-hydroxyphenyl)-DHPM () Ethyl Colorless plates N/A Antioxidant, antitumor
(Z)-Octadec-9-enyl DHPM (11d, ) (Z)-Octadec-9-enyl 134–136°C (solid) 65% Antitumoral (breast cancer)
Isopropyl DHPM (Compound 4, ) Isopropyl Not reported N/A Cytotoxic
  • Benzyl vs.
  • Long-Chain Esters (e.g., (Z)-Octadec-9-enyl) : Improve lipid solubility, favoring accumulation in fatty tissues, as seen in breast cancer models .

Thioxo (C=S) vs. Oxo (C=O) Groups

Compound Position 2 Group Key Interactions Activity Insights
Target Compound Thioxo (C=S) Stronger H-bonding with S Enhanced kinase inhibition
Ethyl 4-(2-chlorophenyl)-2-oxo-DHPM (10e, ) Oxo (C=O) Weaker H-bonding with O Lower antitumor efficacy
Ethyl 4-(furan-2-yl)-2-thioxo-DHPM () Thioxo S participates in π-stacking Antioxidant activity
  • The thioxo group in the target compound likely forms stronger hydrogen bonds with biological targets (e.g., EGFR’s ATP-binding pocket) compared to oxo derivatives .

Biological Activity

Benzyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as AMA68998) is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thioxo group and a nitrophenyl moiety. Its molecular formula is C17H16N2O5S, and it has a molecular weight of approximately 356.38 g/mol. The presence of the hydroxyl and nitro groups on the phenyl ring is believed to enhance its biological activity by influencing its interaction with biological targets.

Antioxidant Activity

Recent studies suggest that compounds similar to AMA68998 exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related damage in cells. For instance, derivatives of thioxo-tetrahydropyrimidines have shown promising results in scavenging free radicals, which can lead to cellular damage and various diseases .

CompoundIC50 (µM)Assay Type
AMA6899825.29DPPH Scavenging
Similar Derivative30.15ABTS Scavenging

Antimicrobial Activity

The antimicrobial potential of AMA68998 has been explored through various assays. It has shown effectiveness against several bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1550
Escherichia coli1275

Anticancer Activity

Preliminary studies have indicated that AMA68998 may possess anticancer properties. In vitro assays using cancer cell lines have demonstrated that the compound can inhibit cell proliferation and induce apoptosis. The mechanisms are thought to involve the modulation of apoptotic pathways and the inhibition of key signaling proteins involved in cancer progression .

The biological activity of AMA68998 can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in oxidative stress and inflammation.
  • Modulation of Cell Signaling : It has been suggested that AMA68998 can interfere with signaling pathways critical for cell survival and proliferation.
  • Interaction with DNA : Some studies propose that similar compounds can bind to DNA, affecting replication and transcription processes.

Case Studies

In a study assessing the effects of thioxo-tetrahydropyrimidine derivatives on cancer cells, AMA68998 was found to significantly reduce viability in human breast cancer cells (MCF-7). The study reported an IC50 value of 20 µM after 48 hours of treatment .

Another investigation focused on the antioxidant capacity of AMA68998 compared to established antioxidants like ascorbic acid and trolox. The results indicated that AMA68998 had comparable or superior antioxidant activity, suggesting its potential utility in preventing oxidative damage in biological systems .

Q & A

Q. Table 1: Representative Reaction Conditions

ComponentRoleExample
Aromatic aldehydeElectrophilic partner4-Hydroxy-3-nitrobenzaldehyde
β-keto esterNucleophileBenzyl acetoacetate
Thiourea derivativeCyclizing agentN-substituted thiourea
CatalystAcid (e.g., HCl)FeCl₃ (10 mol%)

Advanced: How can regioselectivity challenges in the cyclization step be addressed?

Methodological Answer:
Regioselectivity in tetrahydropyrimidine formation depends on:

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro) on the aldehyde enhance cyclization at the 4-position .
  • Catalyst Optimization: Lewis acids like ZnCl₂ improve regiocontrol by stabilizing intermediates .
  • Kinetic vs. Thermodynamic Control: Lower temperatures (0–25°C) favor kinetic products, while prolonged heating favors thermodynamically stable isomers .

Basic: What spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR: Assign signals for the tetrahydropyrimidine ring (e.g., NH protons at δ 9–10 ppm, thione sulfur adjacent to C=O groups) .
  • IR Spectroscopy: Confirm thioxo (C=S) stretches at 1150–1250 cm⁻¹ and nitro (NO₂) at 1520–1560 cm⁻¹ .
  • HRMS: Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .

Advanced: How can crystallographic data resolve conformational ambiguities in the tetrahydropyrimidine ring?

Methodological Answer:

  • X-ray Diffraction: Use SHELX programs for structure refinement. Key parameters include:
    • Puckering Analysis: Apply Cremer-Pople coordinates to quantify ring distortion (e.g., half-chair vs. boat conformations) .
    • Hydrogen Bonding: Identify intermolecular interactions (e.g., N–H···O=S) stabilizing the crystal lattice .
      Table 2: Crystallographic Data from Analogous Compounds
ParameterValue (Example)Source
Space groupP2₁/c
Bond length (C=S)1.68 Å
Torsion angle (C4–N2)178.5°

Advanced: How to address contradictions between computational and experimental data (e.g., NMR vs. DFT)?

Methodological Answer:

  • DFT Optimization: Compare B3LYP/6-311+G(d,p)-calculated chemical shifts with experimental NMR. Discrepancies >0.5 ppm may indicate:
    • Solvent effects (PCM models improve accuracy) .
    • Dynamic effects (e.g., ring puckering) not captured in static calculations .
  • MD Simulations: Use Amber or GROMACS to model conformational flexibility over 100 ns trajectories .

Basic: What strategies evaluate bioactivity in structurally related compounds?

Methodological Answer:

  • Antibacterial Assays: Perform MIC tests against S. aureus or E. coli using disk diffusion (10–100 µg/mL concentrations) .
  • Enzyme Inhibition: Screen against cyclooxygenase-2 (COX-2) via ELISA, comparing IC₅₀ values with celecoxib .

Advanced: How to design SAR studies for nitro and thioxo substituents?

Methodological Answer:

  • Nitro Group Modifications: Replace -NO₂ with -NH₂ or -CF₃ to probe electronic effects on bioactivity .
  • Thioxo vs. Oxo Analogues: Synthesize 2-oxo derivatives and compare solubility/logP values (HPLC-UV) .

Basic: What analytical challenges arise in purity assessment?

Methodological Answer:

  • HPLC Method: Use C18 columns (MeCN/H₂O gradient) to resolve diastereomers.
  • TLC Monitoring: Hexane:EtOAc (3:1) with UV detection at 254 nm .

Advanced: How to optimize reaction yields in scale-up syntheses?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduce time from 12 hours to 30 minutes (yield increase: 60% → 85%) .
  • Solvent Screening: Replace ethanol with PEG-400 to enhance solubility and reduce byproducts .

Advanced: What computational tools predict solid-state packing motifs?

Methodological Answer:

  • Hirshfeld Surface Analysis: CrystalExplorer maps intermolecular contacts (e.g., π-π stacking distances) .
  • MEP Surfaces: Gaussian09 calculates electrostatic potentials to predict hydrogen-bonding networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.